![molecular formula C20H18BrN3O5 B2501655 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 892285-29-9](/img/structure/B2501655.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C20H18BrN3O5 and its molecular weight is 460.284. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Plant Defence Metabolites
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by plants such as maize and wheat. They serve roles in allelopathy and defense against biological threats. The 1,4-benzoxazin-3-one backbone, a structural motif similar to that of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, has potential as a scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have shown potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Environmental and Pharmacological Impacts of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which share structural features with the compound , have been widely used in various industrial and commercial products. Studies on SPAs like BHT and DBP have highlighted their environmental occurrence, human exposure, and potential toxic effects, suggesting the importance of understanding the environmental behaviors and health impacts of chemically related compounds (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The field of catalytic non-enzymatic kinetic resolution, which involves the use of chiral catalysts for asymmetric reactions, has seen significant development. This area of research is relevant to the synthesis and application of complex organic molecules, including those with benzoxazole and quinoxaline motifs. Such methodologies could potentially be applied to the synthesis and study of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide for pharmaceutical purposes (Pellissier, 2011).
Synthetic Aspects of Benzodiazepines
Research into 1,4- and 1,5-benzodiazepines, compounds structurally related to the subject molecule, underscores their significance in medicinal chemistry due to their anticonvulsant, anti-anxiety, and hypnotic activities. The development of new synthetic methods for these biologically active moieties suggests the potential for exploring similar methodologies in researching N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (Teli et al., 2023).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5/c21-13-4-5-15-14(9-13)19(26)24(20(27)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)29-11-28-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLLFGXOLVJOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)
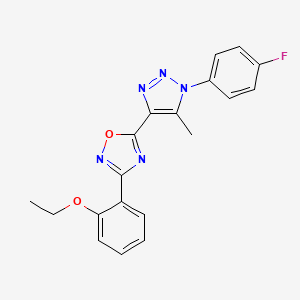
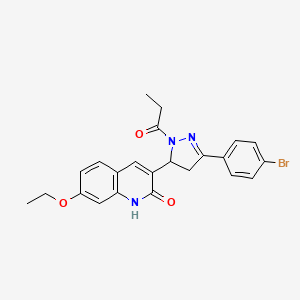
![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)
![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)
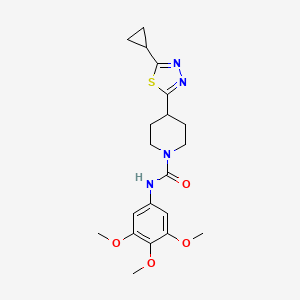
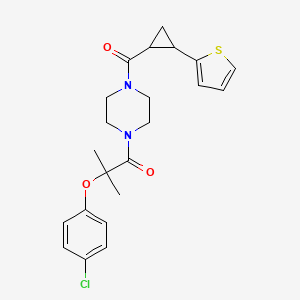
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
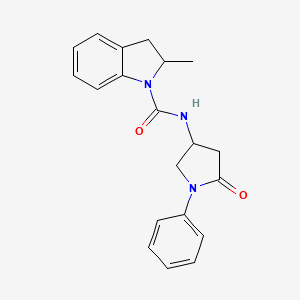


![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)
![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)
![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)